Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of 255.07 g/mol. It is classified under the category of pharmaceutical intermediates, primarily utilized in the synthesis of various bioactive compounds. The compound is recognized for its potential applications in medicinal chemistry due to its structural characteristics and reactivity.
This compound can be sourced from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich, where it is available in high purity (typically 95% or greater) for laboratory use. Its Chemical Abstracts Service (CAS) number is 342613-63-2, which aids in its identification within chemical databases.
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate falls under the broader classification of imidazole derivatives. These compounds are significant in pharmacology due to their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate can be achieved through several methods. A commonly reported synthetic route involves the bromination of imidazo[1,2-A]pyridine derivatives followed by esterification processes.
A typical experimental procedure includes:
The yield of this reaction can vary; one reported yield was approximately 83% .
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate can participate in various chemical reactions due to its electrophilic nature. Key reactions include:
These reactions are crucial for the development of new pharmaceutical agents.
The mechanism of action for methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate largely depends on its interactions with biological targets. The bromo substituent enhances electrophilicity, allowing it to engage in nucleophilic attack by cellular nucleophiles, potentially leading to modifications of biomolecules such as proteins or nucleic acids.
This compound's ability to act as an electrophile makes it a candidate for further studies in drug design and development, particularly in targeting specific pathways involved in diseases like cancer.
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate is primarily utilized as a pharmaceutical intermediate in the synthesis of various biologically active compounds. Its structural features make it suitable for further modification into more complex molecules that can exhibit desired pharmacological activities, including anti-inflammatory and anticancer properties. Ongoing research continues to explore its potential applications in drug discovery and development .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4